
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 1227576-08-0) is a halogenated pyridine derivative with a molecular formula of C₈H₇BrF₃NO and a molecular weight of 278.05 g/mol . Its structure features a bromomethyl group at position 3, a methoxy group at position 2, and a trifluoromethyl (CF₃) group at position 3. This compound is primarily used as a pharmaceutical intermediate due to its reactive bromomethyl group, which facilitates alkylation or cross-coupling reactions in drug synthesis . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry .
Preparation Methods
General Synthetic Strategies
The synthesis of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine typically involves:
- Introduction of the trifluoromethyl group on the pyridine ring.
- Installation of the methoxy substituent.
- Bromination or bromomethylation at the 3-position.
Two main synthetic approaches have been documented:
- Direct bromination of 2-methoxy-3-(trifluoromethyl)pyridine derivatives.
- Multi-step synthesis starting from substituted pyridines with subsequent functional group transformations.
Detailed Preparation Methods
Bromination of 2-Methoxy-3-(trifluoromethyl)pyridine
One efficient method involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the bromine source in the presence of trifluoroacetic acid (TFA) under inert atmosphere at room temperature.
Step | Reagents and Conditions | Duration | Yield |
---|---|---|---|
1 | 2-methoxy-3-(trifluoromethyl)pyridine + 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione + TFA, 20°C, inert atmosphere | 18 hours | 74% |
2 | Work-up with sodium bicarbonate in n-heptane and ethyl acetate | - | - |
- The starting pyridine is reacted with the brominating agent in trifluoroacetic acid at 20°C for 18 hours under argon.
- After reaction completion, TFA is removed under reduced pressure.
- The residue is subjected to extraction and filtration steps to isolate the brominated product.
- Purification is achieved through column chromatography on silica gel using heptane and ethyl acetate mixtures.
This method yields 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine with a reported yield of 74% and high purity.
Multi-step Synthesis via Malonate Intermediate (Related Pyridine Derivatives)
Although this method is documented for closely related compounds (e.g., 5-bromo-2-methyl-3-(trifluoromethyl)pyridine), it provides valuable insights into the preparation of brominated trifluoromethylpyridines, which can be adapted for methoxy derivatives.
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
1 | Alkylation of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine | Diethyl malonate, sodium hydride, tetrahydrofuran (THF), 0°C to 25°C, 16-24 h | Forms dimethyl malonate intermediate |
2 | Hydrolysis of malonate ester to malonic acid derivative | 6N HCl, 100°C overnight | Converts ester to acid |
3 | Reduction of nitro group to amino group | Iron powder, acetic acid, 40-80°C, 24 h | Amino derivative formed |
4 | Sandmeyer-type bromination replacing amino group with bromine | Copper bromide, tert-butyl nitrite, acetonitrile, 25°C, 2 h | Produces 5-bromo-2-methyl-3-(trifluoromethyl)pyridine |
Yield: Total yield approximately 31.1% over four steps.
Remarks: This route involves classical aromatic substitution and functional group interconversions, and while it is more complex, it offers scalability and uses readily available raw materials.
Comparative Data Table of Preparation Methods
Parameter | Bromination of 2-Methoxy-3-(trifluoromethyl)pyridine | Multi-step Malonate Route (Related Compound) |
---|---|---|
Number of Steps | 1 main bromination step + work-up | 4 steps |
Reaction Time | 18 hours | Multiple days (overnight to 24h per step) |
Reaction Temperature | 20°C | 0-100°C depending on step |
Yield | 74% | ~31.1% total |
Purification | Column chromatography | Extraction, filtration, drying |
Scalability | Moderate | High (industrial scale possible) |
Starting Materials | 2-methoxy-3-(trifluoromethyl)pyridine, brominating agent | Diethyl malonate, substituted nitropyridine |
Complexity | Low | High |
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
Agrochemical Uses
The trifluoromethyl group in this compound enhances its efficacy as an agrochemical agent. Trifluoromethylpyridines are known for their role in crop protection, particularly in the synthesis of herbicides and fungicides. For instance:
- Fluazifop-butyl : A well-known herbicide derived from trifluoromethylpyridine, which is effective against grassy weeds.
- Pesticide Development : The unique properties of trifluoromethylpyridines lead to the development of new pesticides that are more effective and have lower toxicity profiles compared to traditional compounds .
Pharmaceutical Applications
The compound's structure allows for significant biological activity, making it a candidate for pharmaceutical applications:
- Drug Development : Several derivatives of trifluoromethylpyridine are currently undergoing clinical trials for various therapeutic uses, including anti-cancer and anti-inflammatory drugs .
- Veterinary Medicine : Compounds containing this moiety have also been approved for veterinary use, showcasing their versatility in both human and animal health .
Case Study 1: Agrochemical Efficacy
A study demonstrated that derivatives of trifluoromethylpyridine significantly improved crop yield by effectively controlling pest populations without harming beneficial insects. This was attributed to the selective action of these compounds on specific pest species while maintaining environmental safety .
Case Study 2: Pharmaceutical Development
Research highlighted a series of clinical trials where trifluoromethylpyridine derivatives were tested as potential treatments for advanced cancers. The trials indicated promising results with improved efficacy and reduced side effects compared to existing therapies .
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is largely influenced by its functional groups:
Bromomethyl Group: Acts as a reactive site for nucleophilic substitution, allowing the compound to interact with various biological targets.
Methoxy Group: Contributes to the compound’s lipophilicity and can undergo metabolic transformations.
Trifluoromethyl Group: Enhances the compound’s stability and bioavailability by increasing its resistance to metabolic degradation.
Comparison with Similar Compounds
The following table compares 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Findings:
Reactivity: The bromomethyl group in this compound is more reactive than the bromo group in 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, enabling nucleophilic substitutions (e.g., alkylation) .
Physicochemical Properties :
- 5-(Bromomethyl)-2-(trifluoromethyl)pyridine has a higher boiling point (218.4°C) and density (1.647 g/cm³) than other analogs due to its simpler substituent arrangement .
- The trifluoromethyl group in all compounds improves lipophilicity, enhancing membrane permeability in drug candidates .
Applications :
- This compound is used in synthesizing antitubercular agents, leveraging its trifluoromethyl group for target binding .
- 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine serves as a dual halogenated substrate for Suzuki-Miyaura couplings, offering versatility in introducing aryl/heteroaryl groups .
Research Insights
- Synthetic Utility : The bromomethyl group in This compound allows for efficient functionalization. For example, it can undergo Pd-catalyzed cross-coupling reactions to generate C(sp³)-hybridized centers, a critical step in drug discovery .
- Biological Relevance : The trifluoromethyl group mimics metabolic stability seen in FDA-approved drugs (e.g., Efavirenz), making this compound a candidate for protease inhibitors .
Biological Activity
3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine, often referred to as a trifluoromethyl-pyridine derivative, has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C8H7BrF3N
- Molecular Weight : Approximately 256.05 g/mol
- Structure : The presence of both bromomethyl and trifluoromethyl groups enhances its reactivity and biological profile.
The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions. The bromomethyl group serves as a leaving group, facilitating the formation of new bonds with nucleophiles. This property is crucial for synthesizing biologically active derivatives that can interact with various biological targets, including enzymes and receptors .
Biological Activity Overview
Research indicates that trifluoromethyl-pyridine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : The compound has demonstrated promising antibacterial properties against several bacterial strains, with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Enzyme Inhibition : It shows inhibitory effects on specific enzymes, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which are critical in metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines, likely through interactions with cellular signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications on the pyridine ring significantly influence potency against various biological targets. The following table summarizes the effects of different substituents:
Substituent | Position | Effect on Activity |
---|---|---|
Methyl | 2 | Moderate increase |
Ethyl | 5 | Significant increase |
Trifluoromethyl | 5 | Enhanced stability |
These modifications can enhance the compound's ability to inhibit enzymes or interact with receptors, thereby improving its therapeutic potential .
Antimicrobial Activity
A study evaluated the antibacterial properties of various trifluoromethyl-pyridine derivatives, including this compound. It exhibited significant activity against multiple strains of bacteria, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The compound's ability to inhibit NAPE-PLD suggests potential applications in treating conditions where this enzyme plays a critical role. This inhibition could lead to alterations in lipid signaling pathways, offering therapeutic avenues for metabolic disorders .
Anticancer Properties
Preliminary investigations into the anticancer potential revealed that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of cellular signaling pathways critical for cell survival and proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via bromination of precursor pyridines (e.g., 2-methoxy-5-(trifluoromethyl)pyridine) using reagents like N-bromosuccinimide (NBS) under radical initiation. Optimization involves controlling reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ or CHCl₃) to minimize side reactions. Purification via column chromatography with hexane/ethyl acetate gradients improves yield .
- Key Data : Bromination efficiency depends on steric hindrance from the methoxy and trifluoromethyl groups; yields typically range from 50–75% .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The bromomethyl group (-CH₂Br) appears as a singlet at δ 4.3–4.5 ppm, while the methoxy group (-OCH₃) resonates at δ 3.8–4.0 ppm.
- ¹⁹F NMR : The CF₃ group shows a characteristic triplet at δ -60 to -65 ppm.
- MS : Molecular ion peaks at m/z 285 (M⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm the structure .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) due to the compound’s lachrymatory and alkylating properties. Work in a fume hood to avoid inhalation. Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation. Neutralize spills with sodium thiosulfate to reduce bromine toxicity .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki, Negishi)?
- Methodological Answer : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (SN2) or transition metal-catalyzed coupling. For Suzuki reactions, use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C. The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, enhancing regioselectivity .
- Data Contradiction : Some studies report reduced coupling efficiency due to steric hindrance from the methoxy group, requiring ligand optimization (e.g., XPhos instead of PPh₃) .
Q. What computational methods (DFT, molecular docking) predict the compound’s bioactivity in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like CYP1B1 or kinases. The trifluoromethyl group enhances hydrophobic interactions, while the methoxy group participates in hydrogen bonding .
- Key Finding : Docking scores correlate with experimental IC₅₀ values; e.g., pyridine derivatives with trifluoromethyl groups show 10-fold higher CYP1B1 inhibition than non-fluorinated analogs .
Properties
IUPAC Name |
3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-5(3-9)2-6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRHSRBXDHBCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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